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molecular formula C6H6BrN3O B1522618 2-Amino-5-bromonicotinamide CAS No. 58483-98-0

2-Amino-5-bromonicotinamide

Cat. No. B1522618
M. Wt: 216.04 g/mol
InChI Key: INMXVJSODXPGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879872B2

Procedure details

To an ice-cold suspension of 2-amino-5-bromo-nicotinic acid hydrobromide (5.11 g, 17.1 mmol) and ammonium chloride (9.15 g, 171 mmol) in dimethoxyethane (170 mL) was added Et3N (4.8 mL, 34.2 mmol). After 10 min, diethylphosphoryl cyanide was added dropwise and the cold bath removed. After 4 h, the solution was filtered and the filtrate concentrated. The resulting residue was partitioned between EtOAc and water. The organic layer was washed with satd NaHCO3 (2×) and satd NaCl, dried (Na2SO4) and concentrated under reduced pressure. The yellow solid was dissolved in EtOAc and then hexanes were added until precipitation occurred. The solid was collected by filtration and then triturated with EtOAc to give the title compound (1.62 g, 44%) as a yellow solid: 1H NMR (300 MHz, DMSO-d6) δ 8.13 (s, 2H), 8.04 (bs, 1H), 7.46 (bs, 1H), 7.37 (bs, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
diethylphosphoryl cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[N:11]=[CH:10][C:9]([Br:12])=[CH:8][C:4]=1[C:5](O)=[O:6].[Cl-].[NH4+].CC[N:17](CC)CC.C(P(C#N)(CC)=O)C>C(COC)OC>[NH2:2][C:3]1[N:11]=[CH:10][C:9]([Br:12])=[CH:8][C:4]=1[C:5]([NH2:17])=[O:6] |f:0.1,2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.11 g
Type
reactant
Smiles
Br.NC1=C(C(=O)O)C=C(C=N1)Br
Name
Quantity
9.15 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
170 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
diethylphosphoryl cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)P(=O)(CC)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cold bath removed
WAIT
Type
WAIT
Details
After 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with satd NaHCO3 (2×) and satd NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The yellow solid was dissolved in EtOAc
ADDITION
Type
ADDITION
Details
hexanes were added until precipitation
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=N1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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